molecular formula C17H12N4O2S B2800240 N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1251685-37-6

N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2800240
CAS RN: 1251685-37-6
M. Wt: 336.37
InChI Key: ONTKQQMUAHKXPE-UHFFFAOYSA-N
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Description

“N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a chemical compound . It’s a derivative of 4-hydroxy-2-quinolones, which are known for their pharmaceutical and biological activities .


Synthesis Analysis

The synthesis of this compound involves the reaction of 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in glacial acetic acid .


Molecular Structure Analysis

The molecular structure of this compound is unique due to its roles in natural and synthetic chemistry and its biologically and pharmacological activities . Quinolin-2,4-dione, a related compound, displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety .


Chemical Reactions Analysis

The chemical reactions involving this compound are part of the broader chemistry of 4-hydroxy-2-quinolones . These reactions are valuable in drug research and development, and many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .

Scientific Research Applications

Future Directions

The future directions for the study and application of this compound could involve further exploration of its synthetic approaches and applications in the synthesis of related heterocycles . This could potentially lead to the discovery of new pharmaceutical and biological activities.

properties

IUPAC Name

N-(4-methyl-2-oxo-1H-quinolin-7-yl)-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O2S/c1-9-6-16(22)19-14-8-11(3-4-12(9)14)18-17(23)10-2-5-13-15(7-10)21-24-20-13/h2-8H,1H3,(H,18,23)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTKQQMUAHKXPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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